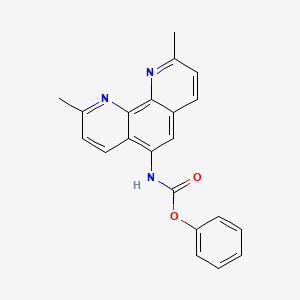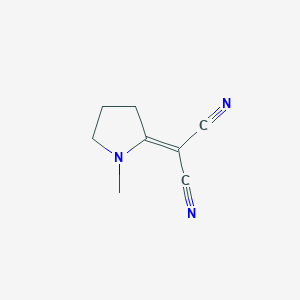
2-Hydroxyanthracene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyanthracene-1-carboxylic acid is an organic compound with the molecular formula C15H10O3 It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyanthracene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the hydroxylation of anthracene using a chromium(III)-superoxo complex in the presence of triflic acid (HOTf) has been reported . This method involves a proton-coupled electron transfer (PCET) mechanism, followed by further oxidation to yield the desired product.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be achieved by nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromium(III)-superoxo complex in the presence of triflic acid (HOTf).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyanthracene-1-carboxylic acid has found versatile applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyanthracene-1-carboxylic acid involves its binding to DNA, leading to the generation of reactive oxygen species (ROS). These ROS cause DNA damage, which triggers apoptosis in cells . This mechanism is particularly relevant in its application as an anticancer agent, where it targets essential cellular proteins and pathways involved in cancer cell viability .
Comparación Con Compuestos Similares
Anthracene: A parent compound with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene.
2-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness: 2-Hydroxyanthracene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propiedades
Número CAS |
113988-32-2 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-hydroxyanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)15(17)18/h1-8,16H,(H,17,18) |
Clave InChI |
MSCMTURKIQRYPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


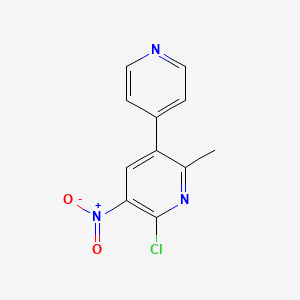
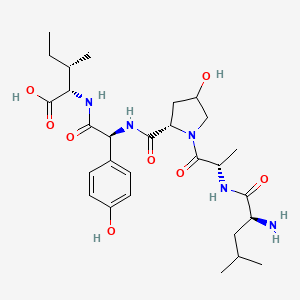

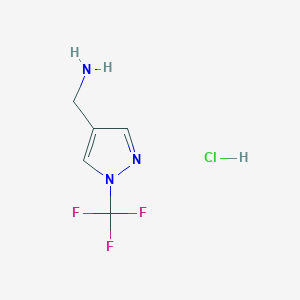

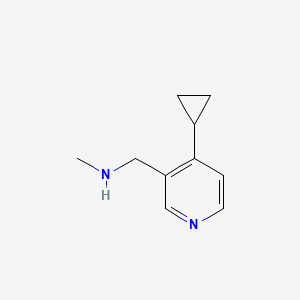
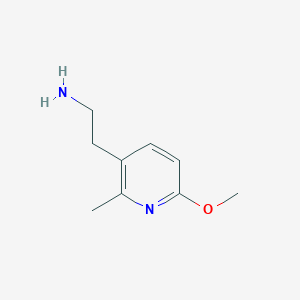
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)

